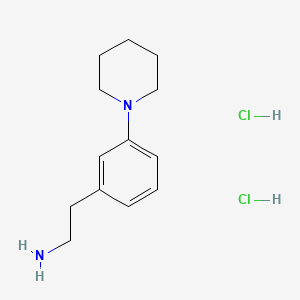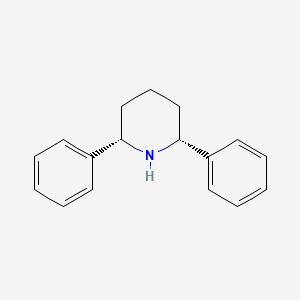
(2R,6S)-2,6-Diphenylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-2,6-Diphenylpiperidine is a chiral compound with two phenyl groups attached to a piperidine ring. It is known for its unique stereochemistry and has been studied for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Diphenylpiperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
(2R,6S)-2,6-Diphenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various piperidine derivatives.
科学研究应用
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound has been investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other compounds.
作用机制
The mechanism of action of (2R,6S)-2,6-Diphenylpiperidine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R,6R)-2,6-Diphenylpiperidine: A diastereomer with different stereochemistry.
(2S,6S)-2,6-Diphenylpiperidine: Another diastereomer with distinct properties.
2,6-Diphenylpiperidine: The non-chiral version of the compound.
Uniqueness
(2R,6S)-2,6-Diphenylpiperidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
属性
CAS 编号 |
38047-66-4 |
|---|---|
分子式 |
C17H19N |
分子量 |
237.34 g/mol |
IUPAC 名称 |
(2S,6R)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17+ |
InChI 键 |
RIZNREVBQZUGTM-CALCHBBNSA-N |
手性 SMILES |
C1C[C@@H](N[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)

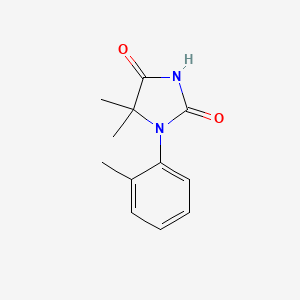
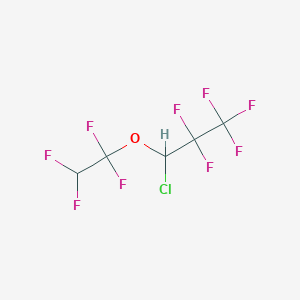


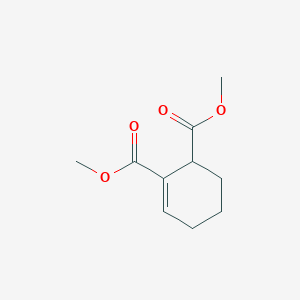
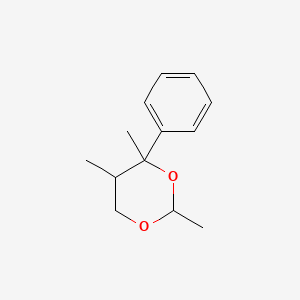
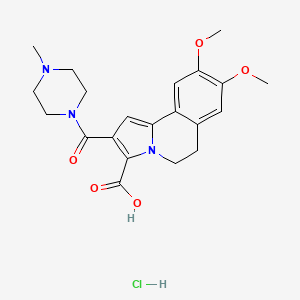

![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)

